molecular formula C16H17N5O2S B2881886 1-isopropyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1203040-26-9

1-isopropyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2881886
CAS No.: 1203040-26-9
M. Wt: 343.41
InChI Key: ZRWDAMOJTUHPAP-UHFFFAOYSA-N
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Description

1-isopropyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule. Known for its varied applications in research and industry, it includes several distinct functional groups which contribute to its chemical behavior and reactivity.

Synthetic Routes and Reaction Conditions

The synthesis involves several steps, starting with the formation of the 1H-pyrazole ring. The key intermediates include:

  • Formation of the 1H-pyrazole ring via a reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

  • Construction of the 1,3,4-oxadiazole ring, typically via cyclization reactions that require specific reagents like hydrazides and acyl chlorides.

  • Introduction of the 4-(methylthio)phenyl group and the isopropyl substituent.

Industrial Production Methods

Industrial production leverages optimized reaction conditions, focusing on catalyst selection, temperature control, and efficient purification methods to ensure high yield and purity.

Types of Reactions

  • Oxidation: : Oxidative reactions can alter the methylthio group into a sulfoxide or sulfone.

  • Reduction: : Reduction reactions, often involving hydrogenation, can modify the oxadiazole ring.

  • Substitution: : Various nucleophiles can attack electrophilic sites on the molecule, allowing for substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Peracids or KMnO₄.

  • Reduction: : LiAlH₄ or NaBH₄.

  • Substitution: : Halides and bases.

Major Products

Depending on the reaction, products can range from sulfoxides to substituted pyrazoles.

Chemistry

The compound's reactivity makes it useful as a starting material for synthesizing more complex structures.

Biology

Its interactions with biomolecules are of interest, potentially acting as enzyme inhibitors.

Medicine

Studies may investigate its pharmacological properties, including potential therapeutic benefits.

Industry

Used in the synthesis of advanced materials and as a potential component in agrochemicals.

Mechanism of Action

The compound's mechanism involves binding to specific molecular targets, disrupting normal biological functions. The pathways are typically associated with enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Compared to other oxadiazole and pyrazole derivatives, this compound's unique substituents enhance its chemical reactivity and biological activity.

Similar Compounds

  • Other oxadiazole derivatives.

  • Substituted pyrazoles.

  • Thioether-containing molecules.

Each similar compound shares a core structure but varies in substituents, influencing reactivity and application scope.

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-10(2)21-13(8-9-17-21)14(22)18-16-20-19-15(23-16)11-4-6-12(24-3)7-5-11/h4-10H,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWDAMOJTUHPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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